molecular formula C24H22ClN3O3S B2605235 2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide CAS No. 1031574-99-8

2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide

Cat. No.: B2605235
CAS No.: 1031574-99-8
M. Wt: 467.97
InChI Key: PDXLRPNCVXSYSF-UHFFFAOYSA-N
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Description

The compound “2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring structure has been the subject of extensive research due to its wide range of pharmacological activities .


Molecular Structure Analysis

The molecular formula of this compound is C20H20ClN3O3S. It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has four kinds of parent thiadiazine structures .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 417.91. Other physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds structurally related to 2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide have been synthesized using various chemical reactions. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks showcases the versatility of similar compounds in organic synthesis. This approach involves the formation of ring-annulated products in acceptable yields, highlighting the potential of these compounds in synthesizing complex heterocycles (B. Janardhan et al., 2014) [https://consensus.app/papers/synthesis-fused-thiazolo32apyrimidinones-janardhan/faf6a120953a588abe6129120e77b817/?utm_source=chatgpt].

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor properties of thiadiazole derivatives reveals their potential in medicinal chemistry. For instance, novel N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antitumor and antioxidant activities. Some of these compounds exhibited promising activities, suggesting the utility of thiadiazole frameworks in developing new therapeutic agents (W. Hamama et al., 2013) [https://consensus.app/papers/synthesis-antitumor-evaluation-hamama/4fd38b926cee52c7a6d749ea5ad58ae6/?utm_source=chatgpt].

Anticonvulsant Evaluation

The anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide demonstrates the potential of thiadiazole and similar compounds in pharmacological applications. These studies indicate the relevance of structural modification in thiadiazole derivatives to enhance their biological activities, providing insights into the design of new compounds with potential therapeutic applications (R. Nath et al., 2021) [https://consensus.app/papers/synthesis-evaluation-indoline-derivatives-nath/b49685a1606752a2ab33096ce5affc21/?utm_source=chatgpt].

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which this compound belongs, has been the subject of extensive research due to its wide range of pharmacological activities . Future research may continue to explore the potential applications of this compound and its derivatives in various fields of medicine.

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S/c1-15-11-16(2)23(17(3)12-15)26-22(29)14-28-27-24(18-7-5-4-6-8-18)20-13-19(25)9-10-21(20)32(28,30)31/h4-13H,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXLRPNCVXSYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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